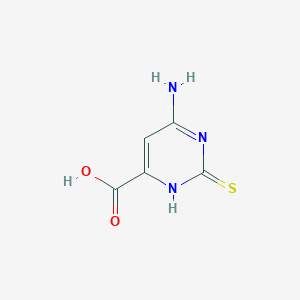

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid

Vue d'ensemble

Description

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves cyclization reactions. One common method is the [3+3] cyclization process, where three-carbon and three-nitrogen units are combined to form the pyrimidine ring . Another approach involves the [4+2] cyclization, which combines four-carbon and two-nitrogen units . These reactions often require specific catalysts and reaction conditions to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is . The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contribute to its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . Studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant anticancer activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential for therapeutic use in oncology .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties . Research indicates that derivatives can inhibit the growth of various bacterial strains. For example:

| Compound Derivative | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 20 |

These findings suggest that structural modifications can enhance antimicrobial efficacy .

3. Anti-inflammatory Effects

Certain derivatives of 6-Amino-2-thioxo-1,2-dihydropyrimidine have exhibited anti-inflammatory effects in animal models, indicating their potential for treating inflammatory diseases .

4. Antioxidant Properties

The compound has shown antioxidant activity , scavenging free radicals and suggesting possible applications in oxidative stress-related conditions .

Industrial Applications

Beyond its biological significance, this compound is utilized in various industrial processes:

- Dyes Production: The compound serves as a precursor for synthesizing dyes.

- Solar Energy Materials: It is involved in the development of materials aimed at enhancing solar energy efficiency.

- Energy-Rich Substances: The compound contributes to the production of materials with high energy content .

Case Studies

Several case studies highlight the applications of 6-Amino-2-thioxo-1,2-dihydropyrimidine derivatives:

-

Anticancer Study:

- A study demonstrated that a specific derivative induced apoptosis in MCF-7 cells through caspase activation.

- Results indicated an IC50 value of 10 µM, showcasing its potential as an anticancer therapeutic agent.

-

Antimicrobial Evaluation:

- A series of derivatives were tested against common bacterial strains.

- The most effective derivative achieved an inhibition zone of 20 mm against Pseudomonas aeruginosa.

-

Anti-inflammatory Research:

- Animal model studies reported significant reductions in inflammation markers when treated with specific derivatives.

Mécanisme D'action

The mechanism of action of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles .

- 6-Methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .

Uniqueness: 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other thioxopyrimidines .

Activité Biologique

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS No. 16490-16-7) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contributes to its biological activity. The molecular formula is C6H6N4O2S, indicating the presence of nitrogen and sulfur in its structure.

Antimicrobial Activity

Research indicates that derivatives of 6-amino-2-thioxo-1,2-dihydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains.

| Compound Derivative | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 20 |

These results suggest that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 6-amino-2-thioxo-1,2-dihydropyrimidine derivatives has been evaluated in several studies. For example, a study demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, compounds related to 6-amino-2-thioxo-1,2-dihydropyrimidine have shown potential in other therapeutic areas:

- Anti-inflammatory : Some derivatives have been reported to reduce inflammation in animal models.

- Antioxidant : The compound exhibits scavenging activity against free radicals, suggesting potential use in oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives highlighted their effectiveness against multi-drug resistant bacterial strains. The lead compound displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with specific derivatives resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

Propriétés

IUPAC Name |

4-amino-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGSFWTYSNYOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397728 | |

| Record name | 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-16-7 | |

| Record name | NSC52296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.